3-Methyl-1-(piperidin-4-yl)butan-1-ol

Description

Molecular Architecture and Stereochemical Configuration

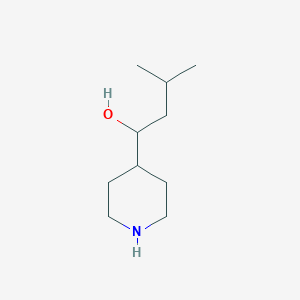

The molecular architecture of 3-Methyl-1-(piperidin-4-yl)butan-1-ol is characterized by a distinctive structural framework that incorporates both cyclic and acyclic components within a single molecular entity. The compound possesses the molecular formula C₁₀H₂₁NO, corresponding to a molecular weight of 171.28 grams per mole, as documented in comprehensive chemical databases. The structural backbone consists of a piperidine ring system, which represents a six-membered saturated heterocycle containing one nitrogen atom at the 1-position, directly bonded to a butanol chain bearing a methyl substituent at the 3-position of the aliphatic segment.

The piperidine moiety adopts a chair conformation under standard conditions, which is the most thermodynamically stable arrangement for six-membered saturated rings. This conformational preference places the nitrogen atom in an equatorial position relative to the ring framework, minimizing steric interactions and maximizing orbital overlap efficiency. The attachment point between the piperidine ring and the butanol chain occurs at the 4-position of the heterocycle, creating a direct carbon-carbon bond that serves as the primary structural bridge between the cyclic and acyclic portions of the molecule.

The butanol chain extends from the piperidine ring through a primary alcohol functionality, with the hydroxyl group positioned at the terminal carbon atom. The presence of a methyl substituent at the 3-position of the butanol chain introduces branching into the aliphatic segment, creating a secondary carbon center that influences the overall molecular geometry and conformational flexibility. This branching pattern corresponds to an isobutyl structural motif, which imparts specific steric and electronic characteristics to the compound.

| Structural Component | Position | Functional Group | Configuration |

|---|---|---|---|

| Piperidine Ring | Core | Six-membered nitrogen heterocycle | Chair conformation |

| Butanol Chain | C4-attached | Primary alcohol | Linear with branching |

| Methyl Substituent | C3 of butanol | Alkyl group | Secondary carbon center |

| Nitrogen Atom | Ring position 1 | Basic center | Equatorial orientation |

The stereochemical configuration of this compound presents several important considerations related to the spatial arrangement of atoms and functional groups. The compound contains potential stereogenic centers, particularly at the 4-position of the piperidine ring where the butanol chain attachment occurs. However, the specific stereochemical descriptors and absolute configuration depend on the synthetic route and isolation procedures employed during compound preparation. The conformational flexibility of both the piperidine ring and the butanol chain allows for multiple low-energy conformers that can interconvert under ambient conditions.

Properties

IUPAC Name |

3-methyl-1-piperidin-4-ylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-8(2)7-10(12)9-3-5-11-6-4-9/h8-12H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGFKBMNAAHURFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1CCNCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660737 | |

| Record name | 3-Methyl-1-(piperidin-4-yl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915921-27-6 | |

| Record name | α-(2-Methylpropyl)-4-piperidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915921-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1-(piperidin-4-yl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-Methyl-1-(piperidin-4-yl)butan-1-ol, a compound with a piperidine moiety, has garnered attention for its potential biological activities. This article aims to synthesize current research findings regarding its pharmacological properties, mechanisms of action, and therapeutic applications.

The molecular formula of this compound is , with a molecular weight of approximately 171.27 g/mol. The compound features a piperidine ring, contributing to its interaction with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the context of neuropharmacology and anti-inflammatory effects.

Neuropharmacological Effects

Studies have shown that compounds with piperidine structures can modulate neurotransmitter systems, particularly those involving opioid receptors. For instance, in a structure-activity relationship (SAR) study, modifications to the piperidine ring were correlated with changes in binding affinity to opioid receptors . This suggests that this compound may have potential as an analgesic or in treating opioid-related disorders.

Anti-inflammatory Activity

A significant area of investigation involves the compound's anti-inflammatory properties. Research has identified that related piperidine derivatives can inhibit the NLRP3 inflammasome pathway, which is crucial in mediating inflammatory responses. For example, derivatives structurally similar to this compound have been shown to reduce IL-1β release and pyroptotic cell death in human macrophages . These findings highlight the potential for this compound in treating inflammatory diseases.

The mechanisms underlying the biological activities of this compound are not fully elucidated but are likely linked to its interaction with neurotransmitter receptors and modulation of inflammatory pathways.

Interaction with Opioid Receptors

The compound may act as a pan-opioid receptor antagonist or modulator, influencing pain pathways and potentially offering therapeutic benefits in pain management. The orientation and substitution patterns on the piperidine ring are critical for its binding affinity and specificity towards these receptors .

Modulation of Inflammatory Pathways

The ability of related compounds to inhibit the NLRP3 inflammasome suggests that this compound could similarly interfere with this pathway, leading to decreased production of pro-inflammatory cytokines such as IL-1β. This mechanism is particularly relevant in conditions characterized by chronic inflammation .

Research Findings: Anti-inflammatory Effects

A recent study highlighted the anti-inflammatory potential of piperidine derivatives. Compounds similar to this compound were tested for their ability to inhibit IL-6 and TNF-alpha production in LPS-stimulated macrophages. Results indicated a concentration-dependent reduction in cytokine levels, supporting further exploration into its therapeutic applications for inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogs include fentanyl derivatives (e.g., 3-methylfentanyl) and other piperidine-based alcohols or amides. A comparative analysis is outlined below:

Table 1: Structural Comparison

| Compound | Molecular Formula | Functional Groups | Key Substituents |

|---|---|---|---|

| 3-Methyl-1-(piperidin-4-yl)butan-1-ol | C₁₀H₂₁NO | Alcohol, piperidine | 3-methylbutan-1-ol |

| 3-Methylfentanyl | C₂₃H₂₉N₃O | Amide, piperidine, phenylethyl | Propanamide, 3-methylphenylethyl |

| Butan-1-ol | C₄H₁₀O | Alcohol | Straight-chain butanol |

| Carfentanil | C₂₄H₃₀N₂O₃ | Amide, piperidine, carboxylate | Methyl carboxylate, phenylethyl |

Physical and Chemical Properties

The hydroxyl group in this compound increases its boiling point and water solubility compared to non-polar analogs like ethoxyethane (boiling point: 35°C) . However, the bulky piperidine ring may reduce solubility relative to simpler alcohols (e.g., butan-1-ol) due to increased hydrophobicity.

Table 2: Physical Properties

| Compound | Boiling Point (°C) | Water Solubility | LogP (Estimated) |

|---|---|---|---|

| This compound | >117* | Moderate | ~1.5 |

| Butan-1-ol | 117 | High | 0.88 |

| 3-Methylfentanyl | N/A | Low (lipophilic) | ~4.2 |

| Carfentanil | N/A | Very low | ~5.0 |

Key Research Findings

Substituent Effects : The presence of a hydroxyl group in this compound increases polarity and boiling point compared to amide-based analogs like 3-methylfentanyl. However, reduced lipophilicity may limit its pharmacological utility in CNS-targeting applications .

Receptor Binding : Piperidine modifications significantly influence receptor affinity. For instance, carfentanil’s carboxylate group enhances μ-opioid binding by 10,000-fold compared to morphine .

Solubility Trends : Branching and aromatic substituents (e.g., phenylethyl in fentanyl analogs) decrease water solubility, whereas hydroxyl groups improve it .

Q & A

Q. What are the optimal catalytic conditions for synthesizing 3-methyl-1-(piperidin-4-yl)butan-1-ol from acetylenic precursors?

Answer: Hydrogenation of acetylenic intermediates using ligand-modified palladium catalysts (e.g., Lindlar catalyst analogs) under continuous-flow conditions can achieve selective reduction while avoiding over-reduction. Key parameters include:

Q. How can structural confirmation of this compound be performed?

Answer:

- NMR Spectroscopy : Use - and -NMR to identify the piperidine ring protons (δ 2.5–3.5 ppm) and hydroxyl group (δ 1.5–2.0 ppm).

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 172.17) and fragmentation patterns.

- X-ray Crystallography : Resolve stereochemistry if chiral centers are present .

Q. What safety precautions are critical when handling this compound?

Answer:

- Toxicity : Classified under Category 3 for respiratory tract irritation and narcotic effects. Use fume hoods and PPE (gloves, goggles).

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers.

- Exposure Limits : Adhere to workplace exposure limits (e.g., 75–150 mg/m³ over 8 hours) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the piperidine ring in catalytic applications?

Answer:

- Steric Effects : Bulky substituents on the piperidine nitrogen reduce accessibility to catalytic sites, lowering reaction rates (e.g., in hydrogenation).

- Electronic Effects : Electron-donating groups (e.g., methyl) enhance nucleophilicity, favoring alkylation or acylation reactions.

- Methodology : DFT calculations (e.g., B3LYP/6-31G*) can model charge distribution and predict reactivity .

Q. What kinetic models explain the oxidation behavior of this compound with Cr(VI)?

Answer:

-

First-Order Dependency : Observed rate constants () scale linearly with [Cr(VI)] and [substrate] under pseudo-first-order conditions.

-

Surfactant Effects : Cationic surfactants (e.g., CPC) enhance reaction rates via micellar catalysis, while anionic surfactants (e.g., SDS) inhibit them due to electrostatic repulsion.

Q. How can enantioselective synthesis of this compound be achieved?

Answer:

- Chiral Catalysts : Use Ru(II)-vinyl carbene complexes to induce 1,2-migration in propargyl alcohol precursors, achieving >90% enantiomeric excess (ee).

- Chromatographic Resolution : Chiral HPLC (e.g., Chiralpak® IA column) with hexane/isopropanol (90:10) mobile phase .

Data Contradiction Analysis

Q. Discrepancies in reported reaction rates for Cr(VI) oxidation: How to resolve them?

Answer: Contradictions arise from:

- Substrate Purity : Impurities (e.g., residual aldehydes) accelerate side reactions.

- pH Variability : Rates peak at pH 2.5–3.0; deviations alter Cr(VI) speciation (e.g., HCrO vs. CrO).

- Mitigation : Standardize purification (e.g., column chromatography) and buffer conditions (acetate buffer, pH 3.0) .

Methodological Tables

Q. Table 1. Kinetic Parameters for Cr(VI) Oxidation of this compound

| Surfactant Type | (s) | Acceleration Factor |

|---|---|---|

| None (Control) | 0.045 | 1.0 |

| CPC (Cationic) | 0.112 | 2.5 |

| SDS (Anionic) | 0.022 | 0.5 |

| TX-100 (Neutral) | 0.048 | 1.1 |

| Data adapted from . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.